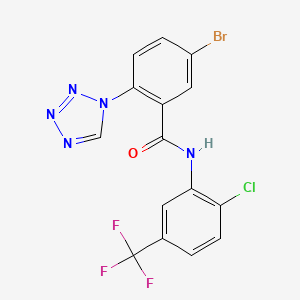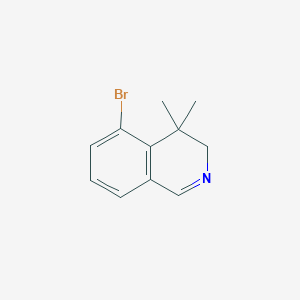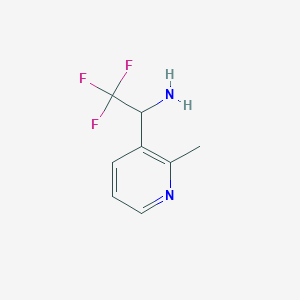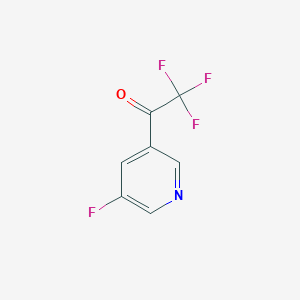
C15H8BrClF3N5O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C15H8BrClF3N5O is a complex organic molecule that contains bromine, chlorine, fluorine, nitrogen, and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C15H8BrClF3N5O typically involves multiple steps, including the introduction of bromine, chlorine, and fluorine atoms into the organic framework. Common synthetic routes may include:
Halogenation Reactions: Introducing bromine, chlorine, and fluorine atoms into the aromatic ring using halogenating agents such as bromine, chlorine gas, and fluorinating agents.
Nitration and Reduction: Introducing nitro groups followed by reduction to amine groups.
Coupling Reactions: Using coupling agents to link different parts of the molecule together.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: For efficient mixing and heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
C15H8BrClF3N5O: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles (e.g., hydroxide ions) or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
C15H8BrClF3N5O: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of C15H8BrClF3N5O involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
C15H8BrClF3N5O: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C15H8BrClF3N5O2: A compound with an additional oxygen atom.
C15H8BrClF3N5: A compound lacking one oxygen atom.
C15H8BrClF3N4O: A compound with one less nitrogen atom.
These comparisons can help identify the specific properties and potential advantages of This compound in various applications.
Eigenschaften
Molekularformel |
C15H8BrClF3N5O |
|---|---|
Molekulargewicht |
446.61 g/mol |
IUPAC-Name |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H8BrClF3N5O/c16-9-2-4-13(25-7-21-23-24-25)10(6-9)14(26)22-12-5-8(15(18,19)20)1-3-11(12)17/h1-7H,(H,22,26) |
InChI-Schlüssel |
URKMTOMSTDHFHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)



![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)


![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
